4-(3,5-Dinitropyridin-2-yl)morpholine
Overview
Description
4-(3,5-Dinitropyridin-2-yl)morpholine is a chemical compound that features a morpholine ring substituted with a 3,5-dinitropyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dinitropyridin-2-yl)morpholine typically involves the reaction of 2-chloro-3,5-dinitropyridine with morpholine. The reaction is carried out in a solvent such as methanol at room temperature. The reaction mixture is stirred for a couple of hours until the starting materials are completely consumed, as confirmed by thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dinitropyridin-2-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro groups on the pyridine ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common nucleophiles include thiols and amines, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for the reduction of nitro groups.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, reaction with thiols can yield thioether derivatives.
Reduction Reactions: The primary products are the corresponding amino derivatives.
Scientific Research Applications
4-(3,5-Dinitropyridin-2-yl)morpholine has several applications in scientific research:
Fluorescent Probes: It is used in the development of fluorescent probes for the detection of biothiols and hydrogen sulfide (H₂S) in biological samples.
Biological Studies: The compound’s derivatives are used in cell imaging and studying cellular processes involving biothiols.
Chemical Sensors: It is employed in the design of chemical sensors for detecting specific analytes in environmental and industrial samples.
Mechanism of Action
The mechanism of action of 4-(3,5-Dinitropyridin-2-yl)morpholine in its applications, such as fluorescent probes, involves the electron-withdrawing nature of the dinitropyridinyl group. This group can quench fluorescence through photoinduced electron transfer (PET). Upon interaction with target molecules like biothiols, the quenching effect is reversed, leading to an increase in fluorescence .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitropyridine Derivatives: These compounds share the dinitropyridine core and exhibit similar reactivity and applications.
Naphthalimide-based Probes: These probes also utilize the electron-withdrawing properties of the dinitropyridinyl group for biothiol detection.
Uniqueness
4-(3,5-Dinitropyridin-2-yl)morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and biocompatibility compared to other dinitropyridine derivatives .
Properties
IUPAC Name |
4-(3,5-dinitropyridin-2-yl)morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O5/c14-12(15)7-5-8(13(16)17)9(10-6-7)11-1-3-18-4-2-11/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMXISBUEJLUJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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